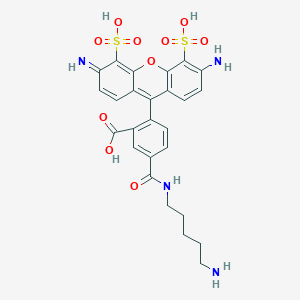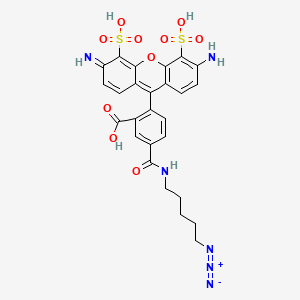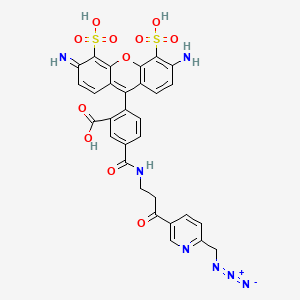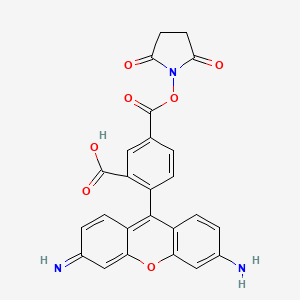
5-Carboxyrhodamine 110 NHS Ester
Overview
Description
This compound is an amine-reactive dye that creates bright and photostable green-fluorescent bioconjugates with excitation/emission maxima of approximately 502/527 nm . It is preferred over other dyes like 5-(6)-carboxyfluorescein NHS ester or FITC due to its exceptional photostability and fluorescence insensitivity to pH (4-9) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of anhydrous solvents like dimethyl sulfoxide (DMSO) to prevent moisture interference .
Industrial Production Methods
In industrial settings, the production of 5-Carboxyrhodamine 110 NHS Ester involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to separate the desired isomer from other by-products .
Chemical Reactions Analysis
Types of Reactions
5-Carboxyrhodamine 110 NHS Ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds . This reaction is highly specific and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, which are often found in proteins, peptides, and amino-modified oligonucleotides. The reaction conditions typically involve a neutral to slightly basic pH to facilitate the nucleophilic attack on the NHS ester group .
Major Products Formed
The major products formed from these reactions are amide-linked conjugates, which are stable and retain the fluorescent properties of the original dye .
Scientific Research Applications
5-Carboxyrhodamine 110 NHS Ester is widely used in various scientific research fields due to its bright and stable fluorescence. Some of its applications include:
Chemistry: Used in fluorescence correlation spectroscopy (FCS) to study molecular interactions and dynamics.
Biology: Employed in labeling proteins, peptides, and nucleotides for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications.
Mechanism of Action
The mechanism of action of 5-Carboxyrhodamine 110 NHS Ester involves the formation of a stable amide bond with primary amines on biomolecules. This conjugation process allows the dye to be covalently attached to the target molecule, enabling its detection and visualization through fluorescence . The molecular targets include proteins, peptides, and nucleotides, and the pathways involved are primarily related to bioconjugation and fluorescence detection .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5-Carboxyrhodamine 110 NHS Ester include:
- Alexa Fluor® 488
- DyLight® 488
- Fluorescein
- Oregon Green 488
Uniqueness
This compound stands out due to its exceptional photostability and fluorescence insensitivity to pH variations (4-9), making it more reliable for long-term imaging and tracking applications . Additionally, its ability to form stable amide bonds with primary amines enhances its utility in bioconjugation processes .
Properties
IUPAC Name |
2-(3-amino-6-iminoxanthen-9-yl)-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O7/c26-13-2-5-16-19(10-13)34-20-11-14(27)3-6-17(20)23(16)15-4-1-12(9-18(15)24(31)32)25(33)35-28-21(29)7-8-22(28)30/h1-6,9-11,26H,7-8,27H2,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFESYRATOHCHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


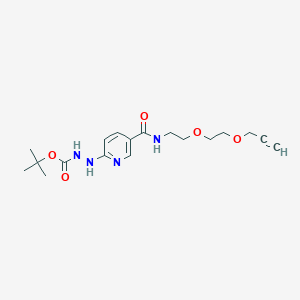
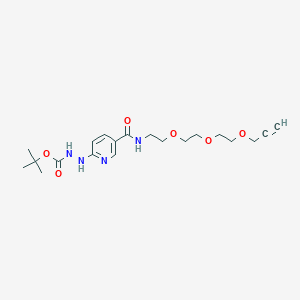
![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)
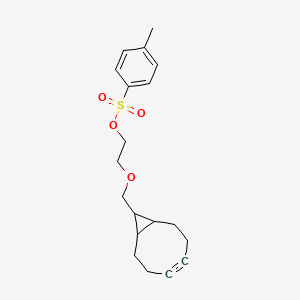
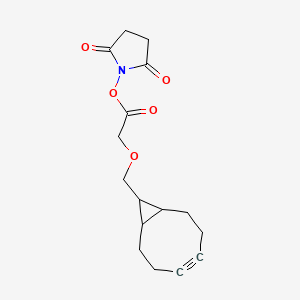
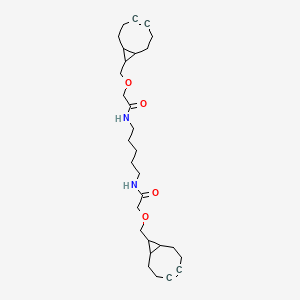
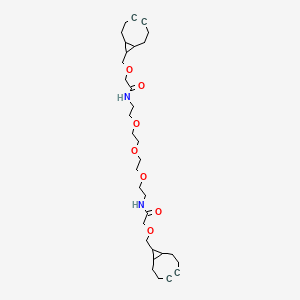
![N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide](/img/structure/B8116024.png)
![N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8116025.png)
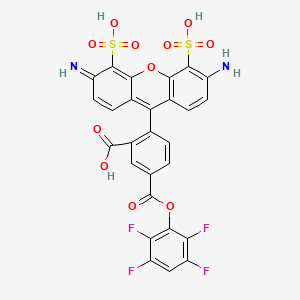
![2-(3-Amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[4-(2,5-dioxopyrrol-1-yl)butylcarbamoyl]benzoic acid](/img/structure/B8116038.png)
